molecular formula C13H12N2O2 B1270384 3-Amino-4-(phenylamino)benzoic acid CAS No. 55296-17-8

3-Amino-4-(phenylamino)benzoic acid

Cat. No. B1270384
CAS RN: 55296-17-8
M. Wt: 228.25 g/mol
InChI Key: SOSRJZNYVRVFOH-UHFFFAOYSA-N
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Description

3-Amino-4-(phenylamino)benzoic acid is a compound that has been the subject of various chemical studies due to its potential as a building block in the synthesis of more complex molecules. Its structure, containing both an amino and a phenylamino group attached to a benzoic acid moiety, offers multiple sites for chemical reactions, making it a versatile intermediate for synthetic applications.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from simple benzoic acid derivatives. For instance, 4-Amino-3-(aminomethyl)benzoic acid, an analog, is synthesized in a high yield from 4-aminobenzoic acid through regioselective amidomethylation, showcasing the potential methodologies that could be adapted for synthesizing 3-Amino-4-(phenylamino)benzoic acid (Pascal et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-4-(phenylamino)benzoic acid often shows significant charge transfer characteristics, as observed in studies of its fluorescence and NMR spectra. These studies highlight the intramolecular charge transfer and the stabilizing effects of substituents on the molecule's electronic structure (Ma et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-4-(phenylamino)benzoic acid derivatives are diverse, reflecting the compound's reactivity at different functional groups. For example, the amino and phenylamino groups can undergo selective acylation, offering pathways to various derivatives for pharmaceutical and material science applications (Chen Zhao, 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of 3-Amino-4-(phenylamino)benzoic acid in different environments. These properties are determined by the compound's molecular geometry, hydrogen bonding, and intermolecular interactions, which can be studied through crystallography and spectroscopy methods (Liu et al., 2023).

Chemical Properties Analysis

The chemical properties of 3-Amino-4-(phenylamino)benzoic acid, such as acidity, basicity, and reactivity towards various reagents, are influenced by its functional groups. Studies on similar compounds have shown that the presence of amino and phenylamino groups significantly affects the compound's reactivity, enabling a wide range of chemical transformations (Wijekoon et al., 2012).

Scientific Research Applications

1. Charge Transfer Studies

3-Amino-4-(phenylamino)benzoic acid has been studied for its intramolecular charge transfer (ICT) characteristics. Research by Ma, Chen, and Jiang (2003) found that this compound exhibits strong Stokes-shifted fluorescence in aprotic polar solvents, indicating its ICT character. The study helps in understanding the specialty of the anilino moiety as an electron donor compared to aliphatic amino groups (Ma, Chen, & Jiang, 2003).

2. Building Blocks for Pseudopeptide Synthesis

Pascal et al. (2000) discussed the synthesis of novel amino acids derived from 3-Amino-4-(phenylamino)benzoic acid, highlighting their application as building blocks in the synthesis of peptidomimetics and combinatorial chemistry. These derivatives offer distinct functionalities useful for peptide bond formation and peptide chain elongation (Pascal, Sola, Labéguère, & Jouin, 2000).

3. Polymerization and Cyclization

The compound has been investigated for its role in the polymerization and cyclization of certain compounds. Yokoyama et al. (2005) studied the polymerization characteristics of derivatives of 3-Amino-4-(phenylamino)benzoic acid, demonstrating different polymerization behaviors depending on the orientation of substituents (Yokoyama, Saito, Shimizu, & Yokozawa, 2005).

4. Cancer Cell Labeling and Peptide Modification

Ni et al. (2015) synthesized a novel amino acid derivative related to 3-Amino-4-(phenylamino)benzoic acid, highlighting its potential in cancer cell labeling and peptide modification. The study shows that the derivative exhibits stability in biological media and could be used as a phenylalanine or tyrosine analogue in peptide synthesis (Ni, Zhou, Li, Zhang, & Dong, 2015).

5. Biosynthesis of 3-Amino-benzoic Acid

A study by Zhang and Stephanopoulos (2016) established a microbial biosynthetic system for de novo production of 3-amino-benzoic acid, a related compound, demonstrating the potential of co-culture engineering in metabolic engineering and biosynthesis (Zhang & Stephanopoulos, 2016).

6. Antibacterial Activity

Research by Parekh et al. (2005) explored the antibacterial activity of Schiff bases derived from 4-aminobenzoic acid, a compound structurally related to 3-Amino-4-(phenylamino)benzoic acid. Their findings suggest potential applications in developing antibacterial agents (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).

properties

IUPAC Name

3-amino-4-anilinobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,15H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSRJZNYVRVFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354451
Record name 3-Amino-4-phenylamino-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(phenylamino)benzoic acid

CAS RN

55296-17-8
Record name 3-Amino-4-phenylamino-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the 4-anilino-3-nitrobenzoic acid (20.1 mmol) in THF (100 mL) was charged with 10% Pd/C (500 mg) and the reaction flask evacuated and subsequently charged with H2 (g) three times. The mixture was stirred vigorously for 12 h after which time it was filtered through diatomaceous earth and the filtrate concentrated in vacuo to give the desired 3-amino-4-anilinobenzoic acid: e.g. 3-amino4-[(3-hydroxyphenyl)amino]benzoic acid.
Quantity
20.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 3-neck flask was charged with 3-nitro-4-phenylaminobenzoic acid (see Synthesis Example 1-1) (1.67 g, 6.70 mmol), palladium/carbon (Pd:10%, 0.170 g), and tetrahydrofuran (34 mL), the atmosphere was replaced with hydrogen using three cycles of vacuum/hydrogen purge, and this was stirred at room temperature for 2.5 hours. After substituting in nitrogen, distilled water (20 mL) was added and this was stirred for 10 minutes, insoluble material was filtered off through a Celite layer (20 mm thickness), and this same layer was further washed with tetrahydrofuran (20 mL, 3 times). The filtrate and the wash solutions were combined, and the solvent was distilled off under reduced pressure. This was successively extracted with ethyl acetate (approx. 50 mL, 4 times), washed with distilled water (30 mL), and dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure, and further drying under reduced pressure yielded the title compound (1.45 g, 95.3% yield) as a pale yellow solid.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DR Bauman, SI Rudnick, LM Szewczuk, Y Jin… - Molecular …, 2005 - ASPET
… acid, taurodeoxycholic acid, 4-carboxy-2′,4′-dinitrodiphenylamine, 4-chloro-N-phenylanthranilic acid, 4-chloro-N-(4′-toly)-anthranilic acid, 3-amino-4-phenylamino-benzoic acid, …
Number of citations: 146 molpharm.aspetjournals.org
S Bäurle, J Nagel, O Peters, N Bräuer… - Journal of Medicinal …, 2019 - ACS Publications
The presence and growth of endometrial tissue outside the uterine cavity in endometriosis patients are primarily driven by hormone-dependent and inflammatory processes—the latter …
Number of citations: 18 pubs.acs.org
A Sabag-Daigle, EF Boulanger… - Microbiology …, 2023 - Am Soc Microbiol
Nontyphoidal salmonellosis is one of the most significant foodborne diseases in the United States and globally. There are no vaccines available for human use to prevent this disease, …
Number of citations: 3 journals.asm.org
EF Boulanger - 2023 - search.proquest.com
Antibiotic resistance is an urgent public health problem and is associated each year with over a million deaths worldwide. Strategies to limit antibiotic exposures as well as improved …
Number of citations: 2 search.proquest.com

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